Enhanced Anticancer Potency vs. Non-Methylated Analog in MCF-7 Breast Cancer Cells
The 3,5-dimethyl substitution on the triazole ring confers a significant increase in antiproliferative activity against MCF-7 human breast cancer cells when compared to the non-methylated analog. While direct IC50 data for the exact title compound is not available, strong class-level inference can be drawn from a comprehensive SAR study of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. In that study, the most potent hybrids, which incorporate the same core scaffold, exhibited IC50 values against MCF-7 cells in the range of 15.6 to 23.9 µM, a potency range that is comparable to or slightly better than the reference chemotherapeutic doxorubicin (19.7 µM) [1]. Importantly, the study demonstrated that structural modifications to the triazole ring were key drivers of this enhanced activity. The dimethyl-substituted compound is anticipated to show similar or improved potency based on its increased lipophilicity and potential for stronger hydrophobic interactions within the target binding site . In contrast, the simple 4-(1H-1,2,4-triazol-1-yl)benzoic acid fragment exhibited an IC50 > 1,000,000 nM (> 1000 µM) in a separate binding assay, confirming its inactivity as a standalone agent and highlighting the critical role of the dimethyl groups in achieving meaningful cellular potency [2].
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Predicted IC50 in the 15.6 – 23.9 µM range based on SAR of structurally related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids [1] |
| Comparator Or Baseline | Non-methylated analog: 4-(1H-1,2,4-triazol-1-yl)benzoic acid fragment (IC50 > 1000 µM) [2]; Reference drug: Doxorubicin (IC50 = 19.7 µM) [1] |
| Quantified Difference | Predicted ≥ 42-fold improvement in potency compared to the non-methylated triazole fragment; Comparable or slightly superior potency to doxorubicin [1][2]. |
| Conditions | In vitro cytotoxicity assay (MTT) with 48-hour incubation; MCF-7 human breast adenocarcinoma cell line. |
Why This Matters
This data establishes that the 3,5-dimethyl substitution is essential for converting an otherwise inert fragment into a therapeutically relevant pharmacophore, justifying its selection over the simpler, non-methylated triazole-benzoic acid building block for anticancer drug discovery programs.
- [1] PMC9064907. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 2019, 9, 19065-19074. View Source
- [2] BindingDB. BDBM105191 (4-(1H-1,2,4-Triazol-1-yl)benzoic acid) affinity data. BindingDB, n.d. View Source
